(2E)-2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(3,4-dimethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3,4-dimethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate thiazole derivative under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts and may require solvents such as toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3,4-dimethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(E)-1-(3,4-dimethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3,4-dimethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: A related compound with similar functional groups but different structural features.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a similar aromatic ring but different substituents.
Uniqueness
2-[(E)-1-(3,4-dimethoxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is unique due to its fused thiazole-benzimidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C20H18N2O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H18N2O3S/c1-11-7-14-15(8-12(11)2)22-19(23)18(26-20(22)21-14)10-13-5-6-16(24-3)17(9-13)25-4/h5-10H,1-4H3/b18-10+ |
InChI Key |
BTVMARZGVUROSH-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
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